molecular formula C9H9N3O B1266711 1H-Benzimidazole-2-acetamide CAS No. 60792-56-5

1H-Benzimidazole-2-acetamide

Cat. No. B1266711
CAS RN: 60792-56-5
M. Wt: 175.19 g/mol
InChI Key: STRDCKXOEFPOCT-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . Benzimidazole agents are vital pharmacophores and privileged sub-structures in medicinal chemistry . They have received much interest in drug discovery because benzimidazoles exhibited significant importance .


Synthesis Analysis

Benzimidazole and its derivatives are the most resourceful classes of molecules against microorganisms . They are synthesized by nucleophilic substitution reactions . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .


Molecular Structure Analysis

Benzimidazole is a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining sites) attached with a benzene ring . The molecular structure of benzimidazole consists of 2-(1H-benzimidazol-1-ylmethyl)benzoic acid and forms a 1D periodic structure due to H-bonds .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species . The compounds showed good antibacterial activity as well as good antifungal activity .

Mechanism of Action

Target of Action

1H-Benzimidazole-2-acetamide, also known as 2-(1H-Benzo[d]imidazol-2-yl)acetamide, is a compound that has been found to have significant biological activity. The primary targets of this compound are parasitic infections caused mainly by the species Trichinella spiralis . It has also been reported to have urease inhibitory activity .

Mode of Action

The mode of action of benzimidazole compounds, including 1H-Benzimidazole-2-acetamide, involves interference with mitosis . They bind with microtubule and stop cellular processes such as cytoskeleton formation and rearrangement, cell division, and intracellular tracking .

Biochemical Pathways

The biochemical pathways affected by 1H-Benzimidazole-2-acetamide are related to its antiparasitic and antioxidant activities . The compound is capable of reacting with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Pharmacokinetics

Benzimidazole derivatives are known to have good bioavailability, safety, and stability profiles .

Result of Action

The result of the action of 1H-Benzimidazole-2-acetamide is the inhibition of parasitic infections and the reduction of oxidative stress in the infected host . In comparison to thiourea and hydroxyurea as standards, benzimidazole derivatives had stronger urease inhibition activity .

Action Environment

The action of 1H-Benzimidazole-2-acetamide can be influenced by environmental factors. For instance, the compound’s antiparasitic activity was studied in vitro, indicating that all hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin . The compound’s antioxidant activity was also elucidated in vitro against stable free radicals .

Safety and Hazards

The safety data sheet for 1H-Benzimidazole-2-acetamide suggests that it should be handled with chemical impermeable gloves and adequate ventilation . It also advises preventing further spillage or leakage if it is safe to do so .

Future Directions

Benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles . This might be a revolutionary approach in drug discovery .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRDCKXOEFPOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209623
Record name 1H-Benzimidazole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-2-acetamide

CAS RN

60792-56-5
Record name 1H-Benzimidazole-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60792-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-2-acetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-benzimidazole-2-acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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